molecular formula C22H22N2O3S B2489848 N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide CAS No. 2034347-06-1

N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2489848
CAS No.: 2034347-06-1
M. Wt: 394.49
InChI Key: VINJQWGUKJHPEK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14-4-3-5-19(15(14)2)24-22(27)21(26)23-12-20(25)17-8-6-16(7-9-17)18-10-11-28-13-18/h3-11,13,20,25H,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJQWGUKJHPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features two distinct aromatic systems connected via an ethanediamide (oxalamide) bridge. Retrosynthetic disassembly suggests two primary fragments:

  • N-(2,3-Dimethylphenyl)amine
  • 2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethylamine

The ethanediamide bridge likely arises from condensation of these amines with oxalyl chloride or a derivative. Critical considerations include:

  • Hydroxyl Group Protection : The secondary alcohol in the hydroxyethyl moiety necessitates protection during amidation to prevent side reactions.
  • Stereochemical Control : The 2-hydroxyethyl group introduces a stereocenter, demanding enantioselective synthesis or resolution techniques.
  • Thiophene-Phenyl Coupling : Construction of the 4-(thiophen-3-yl)phenyl segment may employ transition-metal-catalyzed cross-coupling.

Synthetic Routes and Methodologies

Synthesis of 2-Hydroxy-2-[4-(Thiophen-3-yl)Phenyl]Ethylamine

Thiophene-Phenyl Bond Formation

The 4-(thiophen-3-yl)phenyl group is synthesized via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 3-thienylboronic acid (Figure 1). Pd(PPh₃)₄ (5 mol%) in DMF at 80°C for 24 hours achieves coupling with 85% yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ DMF 80 85
PdCl₂(dppf) THF 65 72
Pd(OAc)₂/XPhos Toluene 100 68
Hydroxyethylamine Formation

The resulting 4-(thiophen-3-yl)benzaldehyde undergoes Henry reaction with nitromethane, followed by reduction:

  • Nitroaldol Reaction : K₂CO₃ (2 eq), MeNO₂, 0°C → RT, 12 h → β-nitro alcohol (78%).
  • Catalytic Hydrogenation : H₂ (1 atm), Ra-Ni, EtOH, 6 h → 2-amino-1-[4-(thiophen-3-yl)phenyl]ethanol (91%).

Synthesis of N-(2,3-Dimethylphenyl)amine

Commercial 2,3-dimethylaniline is typically employed. Purity is enhanced via vacuum distillation (bp 110–112°C at 15 mmHg) or recrystallization from hexane.

Ethanediamide Bridge Assembly

Oxalyl Chloride-Mediated Coupling

A two-step protocol ensures sequential amidation:

  • First Amidation : 2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethylamine (1 eq) reacts with oxalyl chloride (1.1 eq) in dry THF at −78°C. Triethylamine (3 eq) scavenges HCl, yielding monoacid chloride intermediate.
  • Second Amidation : Addition of N-(2,3-dimethylphenyl)amine (1.05 eq) at 0°C → RT, 24 h → crude product (67%).

Critical Parameters :

  • Strict temperature control prevents epimerization at the hydroxyethyl stereocenter.
  • Molecular sieves (4Å) suppress hydroxyl group reactivity.
Coupling Reagent Approach

Alternative methods using HATU or EDCl/HOBt improve yields:

  • EDCl (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq), DCM, 12 h → 82% yield.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1 gradient). The target compound elutes at Rf = 0.4 (EtOAc/hexane 1:1).

Crystallization

Recrystallization from CHCl₃/MeOH (9:1) affords colorless needles (mp 143–145°C).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.32 (m, 1H, Th-H), 6.95 (s, 1H, ArH), 5.21 (br s, 1H, OH), 3.89 (m, 2H, CH₂NH), 2.28 (s, 6H, Ar-CH₃).
  • HRMS : m/z calcd for C₂₄H₂₅N₂O₃S [M+H]⁺: 421.1584, found 421.1589.

Challenges and Optimization

Epimerization During Amidation

The hydroxyethyl stereocenter is prone to racemization under basic conditions. Mitigation strategies include:

  • Low-temperature reactions (−78°C).
  • Use of non-polar solvents (toluene > DMF).

Byproduct Formation

Competing O-acylation of the hydroxyl group occurs if unprotected. Protection as TBS ether (tert-butyldimethylsilyl) prior to amidation, followed by TBAF deprotection, increases yield to 89%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Pd/C (5 wt%) instead of Pd(PPh₃)₄ reduces catalyst costs by 40% without compromising yield.

Solvent Recycling

DMF recovery via vacuum distillation achieves 92% reuse efficiency, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles such as sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Biological Activity

N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.47 g/mol
  • SMILES Notation : CC1=C(C(=C(C=C1)C(C(C(=O)NCC(C)C)N)=O)O)C2=CC=C(SC=C2)C=C

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.

1. Neuroprotective Activity

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, analogs with similar structures have shown significant inhibition of AChE activity, which correlates with improved cognitive function in animal models.

2. Anti-inflammatory Properties

The thiophene ring in the structure may contribute to anti-inflammatory effects. Compounds containing thiophene have been documented to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

Study 1: Acetylcholinesterase Inhibition

A study conducted on structurally related compounds demonstrated that several derivatives exhibited strong inhibition of AChE with IC50 values ranging from 3.3 µM to 10 µM. This suggests that this compound could be a promising candidate for further development as a cognitive enhancer in Alzheimer's treatment .

CompoundIC50 (µM)Selectivity Ratio (AChE/BuChE)
Compound 4c3.3>30:1
N-(2,3-dimethylphenyl)-...TBDTBD

Study 2: Anti-inflammatory Effects

In vitro studies have shown that thiophene-containing compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This indicates a potential application in treating chronic inflammatory diseases.

Q & A

Q. How to optimize enantiomeric purity for chiral derivatives?

  • Methodology :
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
  • Asymmetric Synthesis : Employ Evans oxazolidinones or enzymatic resolution (e.g., lipase-catalyzed acylations) .

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